Thietane-3-carbonitrile
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Overview
Description
Thietane-3-carbonitrile is an organic compound with the molecular formula C₄H₅NS. It is a four-membered sulfur-containing heterocycle, specifically a thietane ring with a nitrile group attached to the third carbon atom.
Mechanism of Action
Target of Action
Thietane-3-carbonitrile is a type of thietane, which are important aliphatic four-membered thiaheterocycles . Thietanes are found in the pharmaceutical core and structural motifs of some biological compounds . .
Mode of Action
Thietanes in general are known to be involved in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
Biochemical Pathways
Thietanes are known to be useful intermediates in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds . They are also found in the structural motifs of some biological compounds . .
Result of Action
Thietanes in general are known to be components of the pharmaceutical core of some biological compounds .
Biochemical Analysis
Biochemical Properties
Thietane-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of sulfur-containing compounds. It interacts with various enzymes and proteins, facilitating nucleophilic thioetherifications and photochemical cycloadditions . These interactions are essential for the formation of complex organic molecules, making this compound a valuable intermediate in biochemical processes.
Cellular Effects
This compound influences cellular functions by interacting with cell signaling pathways and affecting gene expression. Studies have shown that this compound can modulate cellular metabolism, leading to changes in metabolic flux and metabolite levels . Its impact on cell signaling pathways can alter the expression of specific genes, thereby influencing cellular processes and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism . The compound’s unique structure allows it to participate in various biochemical reactions, making it a versatile tool in molecular biology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing adverse effects. At high doses, this compound may exhibit toxic effects, leading to cellular damage and metabolic disturbances . Understanding the dosage-dependent effects is crucial for its safe application in research and development.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. Its role in sulfur metabolism is particularly noteworthy, as it contributes to the synthesis of sulfur-containing compounds . The compound’s impact on metabolic flux and metabolite levels highlights its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The precise localization of this compound within cells is crucial for its function and efficacy in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietane-3-carbonitrile can be synthesized through several methods. One common approach involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Additionally, the ring expansion of thiiranes via reaction with trimethyloxosulfonium iodide in the presence of sodium hydride is also a viable synthetic route .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. The cyclic thioetherification strategy, which involves the double substitution of 1,3-dihaloalkanes with sodium sulfide, is often preferred for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Thietane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Thietane-3-carbonitrile has several applications in scientific research:
Comparison with Similar Compounds
3-Cyanothiete 1,1-dioxide: This compound is structurally similar but contains an additional oxygen atom, making it more reactive in cycloaddition reactions.
Thietan-3-one: Another thietane derivative, which differs by having a carbonyl group instead of a nitrile group.
Uniqueness: Thietane-3-carbonitrile is unique due to its combination of a thietane ring and a nitrile group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
thietane-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-1-4-2-6-3-4/h4H,2-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMUCNDIBWGVPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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